![molecular formula C15H23ClO B13163814 ({[4-(Chloromethyl)-4-methylhexyl]oxy}methyl)benzene](/img/structure/B13163814.png)
({[4-(Chloromethyl)-4-methylhexyl]oxy}methyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
({[4-(Chloromethyl)-4-methylhexyl]oxy}methyl)benzene: is an organic compound that features a benzene ring substituted with a chloromethyl group and a 4-methylhexyl group linked through an ether bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Chloromethylation of Benzene: The initial step involves the chloromethylation of benzene using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst like zinc chloride. This reaction produces benzyl chloride.
Etherification: The benzyl chloride is then reacted with 4-methylhexanol in the presence of a base such as sodium hydride to form the ether linkage, resulting in the formation of ({[4-(Chloromethyl)-4-methylhexyl]oxy}methyl)benzene.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chloromethylation and etherification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions (SN1 and SN2 mechanisms) with various nucleophiles, leading to the formation of different substituted products.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, or other strong bases in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products:
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Methyl derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology and Medicine:
- Potential applications in drug development as a building block for pharmacologically active compounds.
- Investigated for its interactions with biological macromolecules.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of novel polymers and resins.
Mecanismo De Acción
The mechanism of action of ({[4-(Chloromethyl)-4-methylhexyl]oxy}methyl)benzene primarily involves its reactivity due to the presence of the chloromethyl group. This group can undergo nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparación Con Compuestos Similares
Benzyl Chloride: Similar in structure but lacks the ether linkage and the 4-methylhexyl group.
4-Methylhexyl Chloride: Similar in structure but lacks the benzene ring and the ether linkage.
Uniqueness:
- The presence of both the chloromethyl group and the 4-methylhexyl group linked through an ether bond makes ({[4-(Chloromethyl)-4-methylhexyl]oxy}methyl)benzene unique. This combination of functional groups provides distinct reactivity and potential applications compared to its similar compounds.
Propiedades
Fórmula molecular |
C15H23ClO |
|---|---|
Peso molecular |
254.79 g/mol |
Nombre IUPAC |
[4-(chloromethyl)-4-methylhexoxy]methylbenzene |
InChI |
InChI=1S/C15H23ClO/c1-3-15(2,13-16)10-7-11-17-12-14-8-5-4-6-9-14/h4-6,8-9H,3,7,10-13H2,1-2H3 |
Clave InChI |
DTNDDJASIUTFTR-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(CCCOCC1=CC=CC=C1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-Fluorophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13163739.png)
![N-[(3-Aminocyclopentyl)methyl]cyclobutanecarboxamide](/img/structure/B13163741.png)
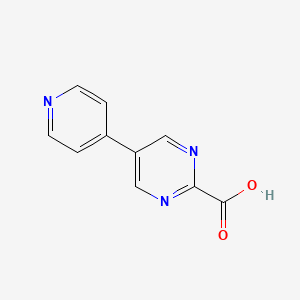
![7,8-Dimethyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B13163761.png)
![8-Methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B13163770.png)
![[(4-Bromo-3-cyclopropyl-3-methylbutoxy)methyl]benzene](/img/structure/B13163777.png)
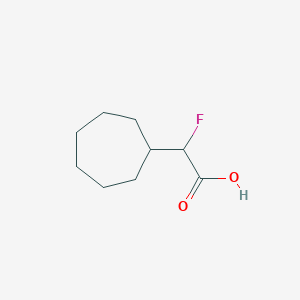
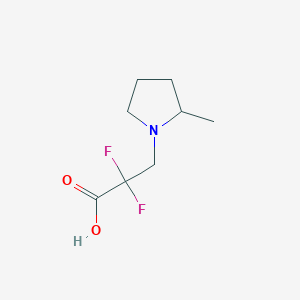
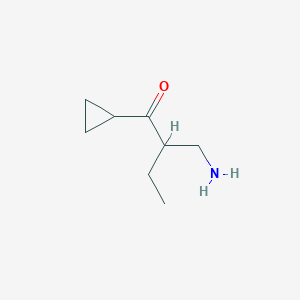


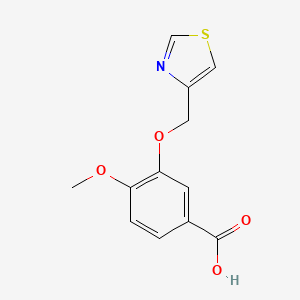
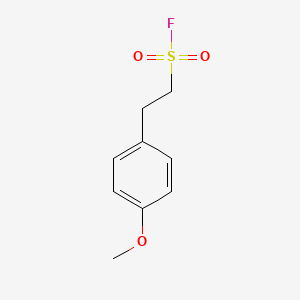
![1-Butyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13163831.png)
